

# Commercial Availability and Technical Profile of 4-bromo-3-nitro-1,2-benzenediamine

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## Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B133556

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## An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 4-bromo-3-nitro-1,2-benzenediamine, a key organic intermediate, is gaining significant attention within the scientific community, particularly in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring a benzene ring substituted with bromo, nitro, and adjacent amine functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of 4-bromo-3-nitro-1,2-benzenediamine, its physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance.

## Commercial Availability

4-bromo-3-nitro-1,2-benzenediamine (CAS No. 147021-89-4) is commercially available from a range of chemical suppliers catering to research and development needs. The purity and available quantities vary among suppliers, influencing the cost. Researchers are advised to consult the respective company websites for the most current pricing and stock information.

Supplier	Purity	Available Quantities
American Elements®	Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)	Bulk quantities and custom specifications
Parchem	Inquire for specifications	Inquire for packaging options
LookChem	Inquire for specifications	Inquire for supply ability
ChemicalBook	Inquire for specifications	Various (e.g., grams to kilograms)
Dana Bioscience	Inquire for specifications	e.g., 1g
Echemi	Inquire for specifications	Inquire for packaging options
Sobekbio Biosciences	Inquire for specifications	Inquire for packaging options
Sigma-Aldrich	97% (for the related compound 4-Bromo-1,2-diaminobenzene)	5g, 25g, 100g

## Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-3-nitro-1,2-benzenediamine is presented below, based on data from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN <sub>3</sub> O <sub>2</sub>
Molecular Weight	232.04 g/mol [1]
CAS Number	147021-89-4
Appearance	Not consistently reported, may vary
Boiling Point	352.4 °C at 760 mmHg[3]
Density	1.901 g/cm <sup>3</sup> [3]
Flash Point	166.9 °C[3]
Storage Temperature	Room temperature, in a dark, inert atmosphere[3]

## Synthesis Protocol

While a direct and detailed experimental protocol for the synthesis of 4-bromo-3-nitro-1,2-benzenediamine is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions. The proposed method involves the nitration of the commercially available precursor, 4-bromo-1,2-benzenediamine.

### Proposed Synthesis of 4-bromo-3-nitro-1,2-benzenediamine

This protocol is a hypothetical procedure based on the nitration of similar aromatic amines and should be performed with appropriate safety precautions by trained personnel.

#### Materials:

- 4-bromo-1,2-benzenediamine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Fuming Nitric Acid (HNO<sub>3</sub>)
- Ice

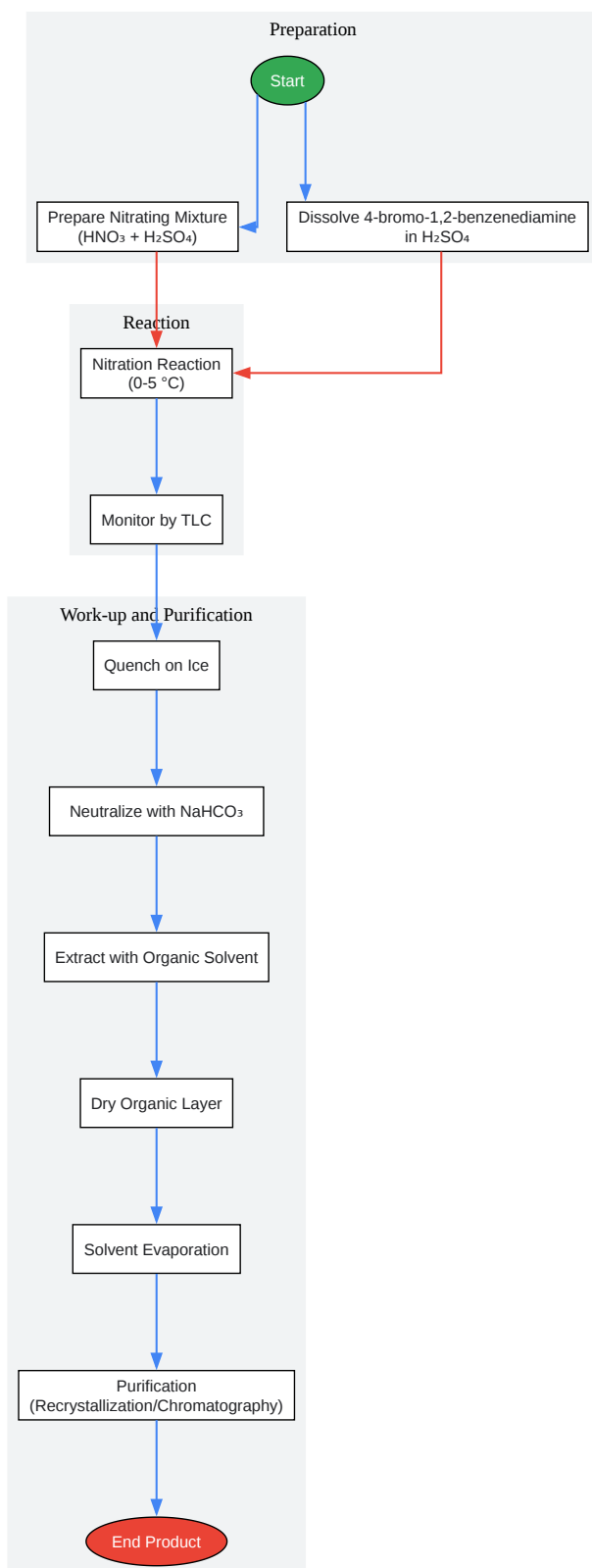
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable organic solvent
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

#### Procedure:

- **Preparation of the Nitrating Mixture:** In a flask immersed in an ice bath, slowly add a stoichiometric equivalent of fuming nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below  $10\text{ }^\circ\text{C}$  throughout the addition.
- **Dissolution of Starting Material:** In a separate flask, dissolve 4-bromo-1,2-benzenediamine in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
- **Nitration Reaction:** Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-1,2-benzenediamine, ensuring the reaction temperature is maintained between  $0$  and  $5\text{ }^\circ\text{C}$ . The reaction is exothermic and requires careful temperature control to prevent over-nitration and side product formation.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
- **Neutralization and Extraction:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

- **Drying and Solvent Removal:** Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent under reduced pressure to yield the crude 4-bromo-3-nitro-1,2-benzenediamine.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Logical Workflow for the Proposed Synthesis



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Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1,2-benzenediamine.

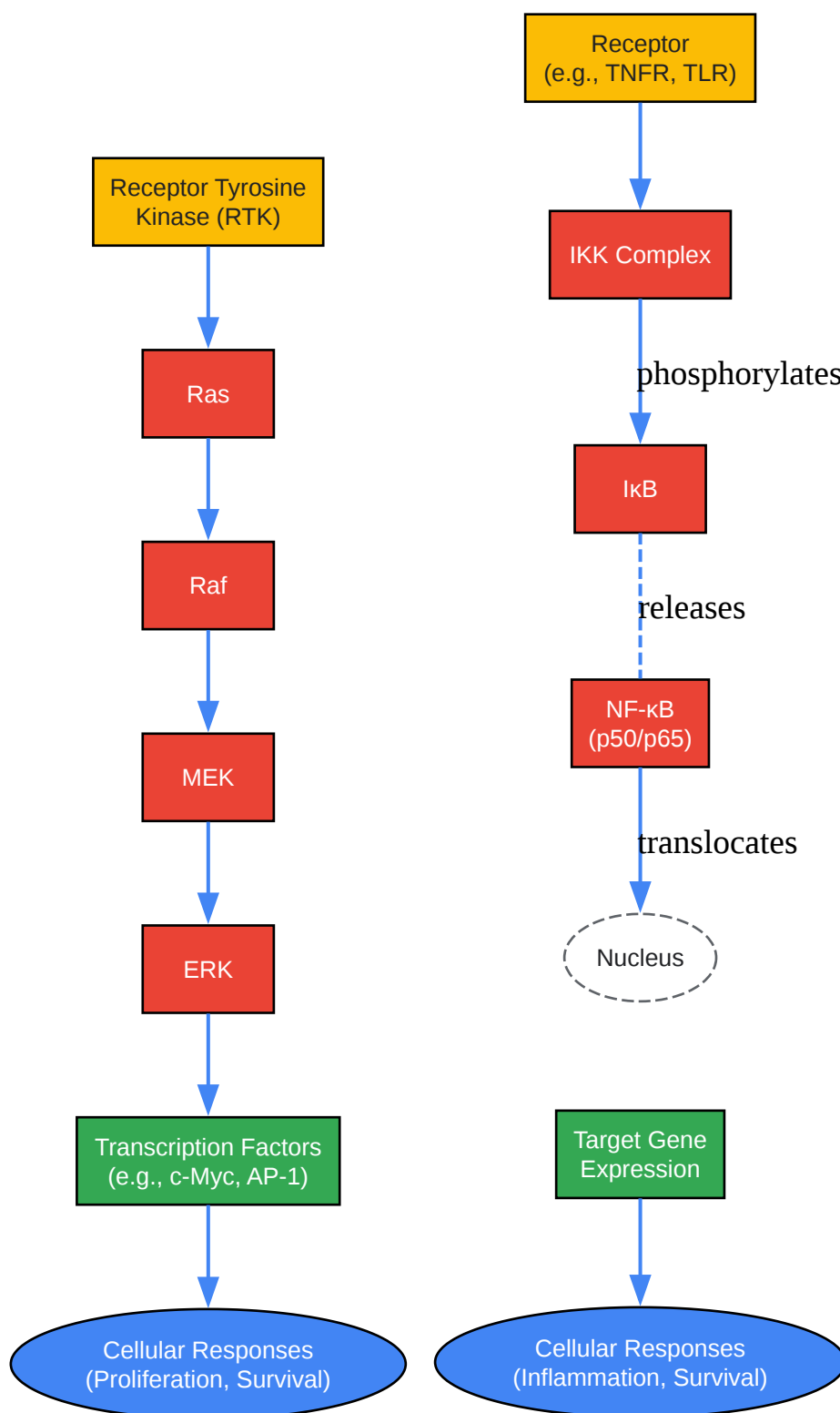
## Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4-bromo-3-nitro-1,2-benzenediamine are limited, the presence of the nitroaromatic moiety suggests potential interactions with key cellular signaling pathways, a feature common to many nitro-containing compounds explored in drug discovery.<sup>[5]</sup> Nitroaromatic compounds are known to be bioreductively activated in hypoxic environments, such as those found in solid tumors, leading to the generation of cytotoxic species.<sup>[5][6]</sup> This property makes them attractive candidates for the development of targeted cancer therapies.

Two of the most critical signaling pathways often dysregulated in cancer and other diseases are the MAPK/ERK and NF- $\kappa$ B pathways. Nitroaromatic compounds and their derivatives have been shown to modulate these pathways, although the precise mechanisms can vary.

### MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.<sup>[7][8][9]</sup> Dysregulation of this pathway is a hallmark of many cancers. The potential for nitroaromatic compounds to interfere with this pathway, perhaps through the generation of reactive oxygen species or by direct interaction with pathway components, is an area of active research.



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